

# Ertugliflozin-d5: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Ertugliflozin-d5

Cat. No.: B12387321

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An in-depth technical guide on the chemical structure, properties, and analytical applications of **Ertugliflozin-d5**, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.

## Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. **Ertugliflozin-d5** is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic labeling makes **Ertugliflozin-d5** an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Ertugliflozin-d5**.

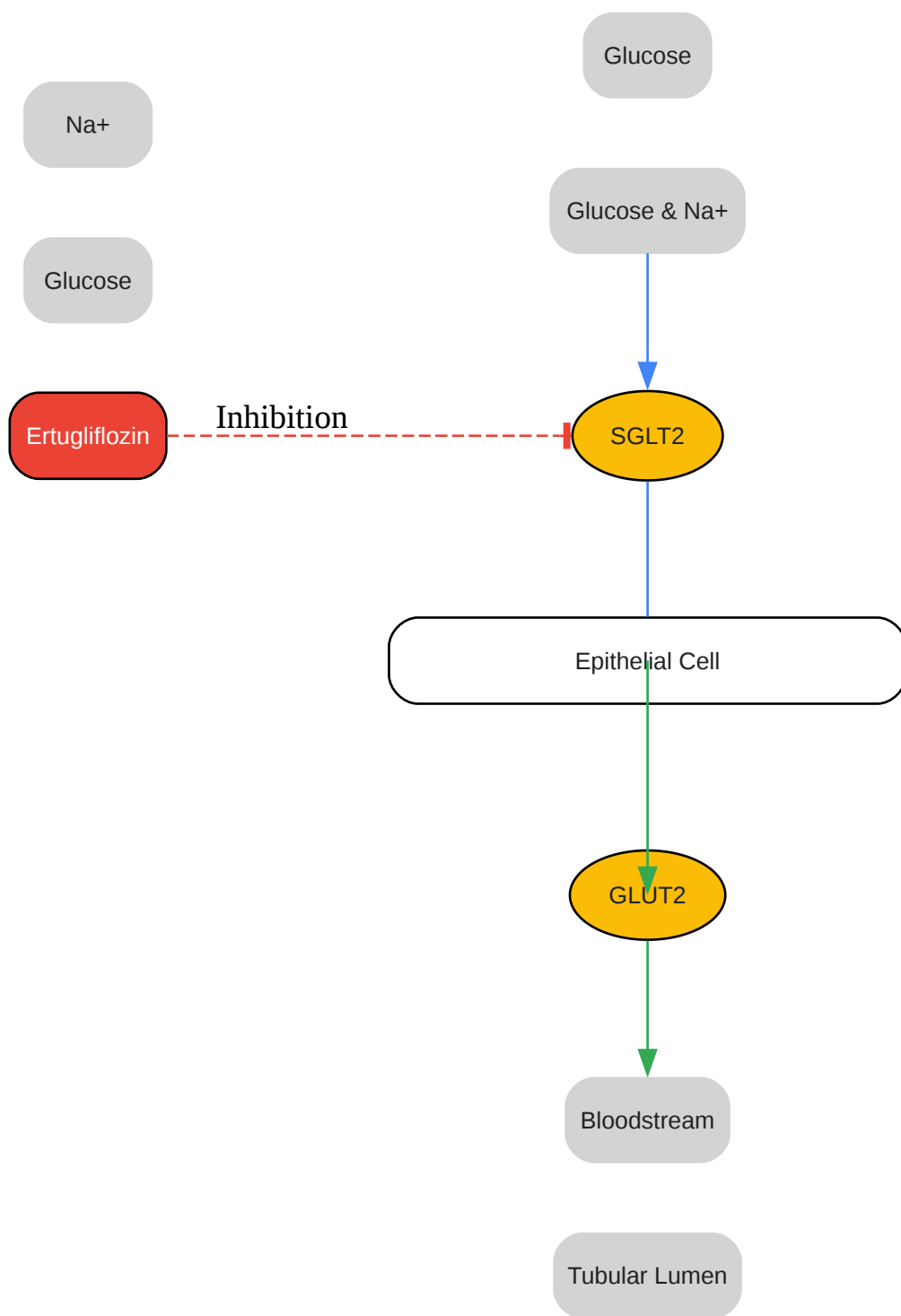
## Chemical Structure and Properties

**Ertugliflozin-d5** possesses a complex polycyclic structure. The key chemical identifiers and properties are summarized in the table below. While extensive experimental data on the physical properties of **Ertugliflozin-d5** are not publicly available, the provided information is based on data from various chemical suppliers and databases.

Property	Value	Source(s)
IUPAC Name	(1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-(ethoxy-d5)benzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol	[1][2]
CAS Number	1298086-22-2	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>20</sub> D <sub>5</sub> ClO <sub>7</sub>	[1]
Molecular Weight	441.92 g/mol	[1]
Appearance	Off-White Solid	[3]
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
Solubility	Not publicly available	
Parent Drug	Ertugliflozin	[1]

## Mechanism of Action of Ertugliflozin

As a deuterated analog, **Ertugliflozin-d5** is expected to exhibit the same mechanism of action as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.



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Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

## Experimental Protocols

## Proposed Synthesis of Ertugliflozin-d5

While the specific, proprietary synthesis of **Ertugliflozin-d5** is not publicly available, a plausible method for introducing the deuterium labels can be proposed based on standard organic synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl moiety. A common method to achieve this is through the Williamson ether synthesis using a deuterated ethylating agent.

### Hypothetical Protocol:

- **Starting Material:** A suitable precursor of Ertugliflozin containing a free phenol group at the 4-position of the benzyl ring.
- **Deprotonation:** The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.
- **Deuterated Ethylation:** The phenoxide is then reacted with a deuterated ethylating agent, such as ethyl-d5 iodide ( $\text{CD}_3\text{CD}_2\text{I}$ ) or ethyl-d5 bromide ( $\text{CD}_3\text{CD}_2\text{Br}$ ). This reaction proceeds via an  $\text{S}_{\text{N}}2$  mechanism, where the phenoxide displaces the halide to form the deuterated ether linkage.
- **Purification:** The resulting **Ertugliflozin-d5** is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel.
- **Characterization:** The structure and isotopic purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Bioanalytical Method for Quantification of Ertugliflozin using Ertugliflozin-d5

**Ertugliflozin-d5** is primarily used as an internal standard for the quantification of Ertugliflozin in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

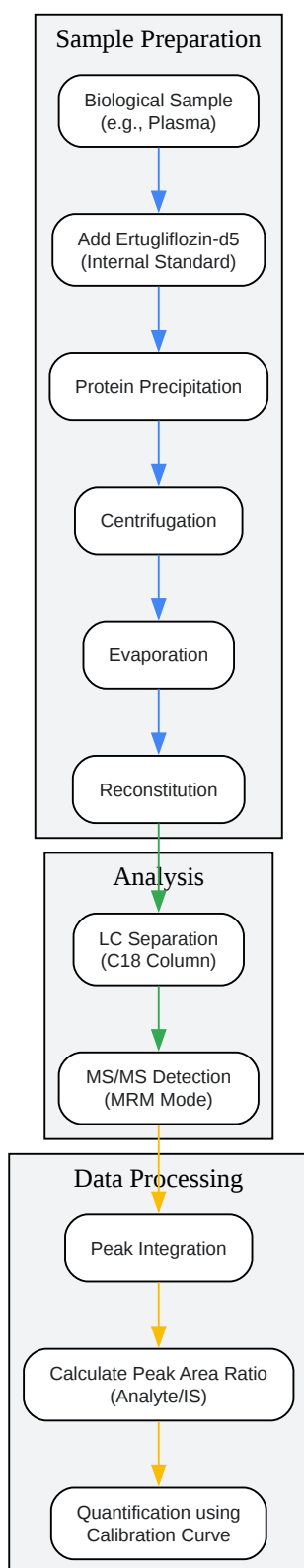
### Experimental Protocol:

- Sample Preparation:
  - To a known volume of the biological sample (e.g., 100  $\mu$ L of plasma), add a known amount of **Ertugliflozin-d5** solution in a suitable solvent (e.g., acetonitrile) as the internal standard.
  - Perform protein precipitation by adding a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).
  - Vortex the mixture to ensure thorough mixing and complete protein precipitation.
  - Centrifuge the sample to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A C18 reverse-phase column is typically used.
    - Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
    - Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
    - Injection Volume: 5-10  $\mu$ L of the reconstituted sample.
  - Tandem Mass Spectrometry (MS/MS):
    - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    - Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
  - Ertugliflozin:  $m/z$  437.2  $\rightarrow$  329.0<sup>[5]</sup>
  - **Ertugliflozin-d5**:  $m/z$  442.2  $\rightarrow$  334.3
- Quantification:
  - A calibration curve is constructed by analyzing a series of standard samples with known concentrations of Ertugliflozin and a constant concentration of **Ertugliflozin-d5**.
  - The peak area ratio of the analyte (Ertugliflozin) to the internal standard (**Ertugliflozin-d5**) is plotted against the concentration of the analyte.
  - The concentration of Ertugliflozin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

## Experimental Workflows

The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.



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Caption: Bioanalytical Workflow using a Deuterated Internal Standard.

## Conclusion

**Ertugliflozin-d5** is an essential tool for the accurate and precise quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the development and post-market surveillance of Ertugliflozin. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and representative experimental protocols for its synthesis and analytical application, serving as a valuable resource for researchers and professionals in the field of drug development.

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